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RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]

Cat. No.: B8033704
M. Wt: 1107.0 g/mol
InChI Key: FOEKPXQPRAIJRW-ODQAEMFESA-L
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Description

Fundamental Principles of Chiral Catalysis in Organic Synthesis

Chirality, a term derived from the Greek word for 'hand', describes the geometric property of a molecule that makes it non-superimposable on its mirror image. sigmaaldrich.comnih.gov These mirror-image pairs are known as enantiomers. In a biological context, the different enantiomers of a molecule can have vastly different effects; one may be a potent therapeutic agent, while the other could be inactive or even toxic. nih.govyoutube.com This makes the ability to selectively synthesize one enantiomer over the other a critical challenge in organic chemistry. researchgate.net

Asymmetric synthesis aims to address this challenge by producing a chiral product with a high degree of enantioselectivity. jst.go.jp Chiral catalysis is a key strategy to achieve this, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a non-chiral (prochiral) starting material. sigmaaldrich.comresearchgate.net These catalysts, which can be metal complexes, organic molecules, or enzymes, create a chiral environment during the reaction, favoring the formation of one enantiomer. sigmaaldrich.comacs.org The effectiveness of this process is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. acs.org

Historical Development and Significance of Asymmetric Hydrogenation

The field of asymmetric hydrogenation has a rich history, with its roots in the mid-20th century. In 1956, the first example of a heterogeneous catalyst, palladium on a silk support, was shown to induce asymmetry in a hydrogenation reaction. acs.org A major breakthrough occurred in 1968 when William S. Knowles and Leopold Horner independently reported the use of homogeneous chiral catalysts. acs.org This was enabled by the discovery of Wilkinson's catalyst, a soluble rhodium complex, which demonstrated that catalysis could occur with a molecularly dispersed compound, opening the door for synthetic chemists to rationally design and modify chiral ligands. labscoop.com

These early successes, though often yielding modest enantioselectivity, proved the feasibility of the concept. By 1972, enantiomeric excesses of 90% were being achieved, leading to the first industrial application: the Monsanto process for synthesizing the anti-Parkinson's drug L-DOPA. researchgate.netacs.org Subsequent decades saw rapid advancements, including the development of C2-symmetric diphosphine ligands like DIOP by Henri Kagan and the introduction of highly efficient ruthenium-based catalysts by Ryōji Noyori for the hydrogenation of polar substrates like ketones. acs.orglabscoop.com The profound impact of this work on both academic and industrial chemistry was recognized with the 2001 Nobel Prize in Chemistry, awarded to William S. Knowles and Ryōji Noyori for their contributions to the field of chirally catalyzed hydrogenation reactions. acs.org

Overview of Chiral Ruthenium(II) Diphosphine-Diamine Complexes in Asymmetric Catalysis

Among the most successful classes of catalysts for asymmetric hydrogenation are the chiral Ruthenium(II) complexes featuring both a diphosphine and a diamine ligand. nih.gov Pioneered by Ryōji Noyori and his research group, these catalysts proved to be exceptionally effective for the enantioselective reduction of a wide range of ketones and imines. youtube.comajchem-b.com

The general structure of these pre-catalysts is trans-RuCl2(chiral diphosphine)(chiral diamine). The combination of these two distinct chiral ligands on the ruthenium center creates a highly effective and versatile catalytic system. The diphosphine ligand, often a biaryl phosphine (B1218219) like BINAP or SEGPHOS, provides a rigid chiral backbone, while the chiral 1,2-diamine ligand, such as DPEN or DAIPEN, plays a crucial role in the catalytic mechanism, particularly through the formation of an N-H bond that participates in the hydrogen transfer step. jst.go.jpacs.org This "bifunctional" mechanism, where both the metal center and the ligand are directly involved in the catalytic cycle, is believed to be key to the high efficiency and selectivity of these catalysts. jst.go.jp They can achieve remarkable turnover numbers (TON) and turnover frequencies (TOF), making them suitable for industrial-scale synthesis. acs.org

Contextualizing RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] within the Field of Homogeneous Asymmetric Catalysis

The specific compound, Dichloro{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II), abbreviated as RuCl2[(R)-dm-segphos][(R,R)-dpen], is a state-of-the-art catalyst developed by Takasago International Corporation. labscoop.comtakasago.com It belongs to the class of Noyori-type Ru(II)-diphosphine-diamine complexes and is designed for high-performance asymmetric hydrogenation. labscoop.com

Component Breakdown:

RuCl2: The ruthenium(II) dichloride core is the metallic center of the catalyst.

(R)-dm-segphos: This is the chiral diphosphine ligand. SEGPHOS is a highly effective, axially chiral biaryl phosphine. The "dm" signifies that it is the 3,5-dimethylphenyl (xylyl) derivative, which often enhances catalytic activity and selectivity compared to the parent phenyl-substituted ligand. acs.orgajchem-b.com The (R) designation specifies the absolute configuration of the chiral axis.

(R,R)-dpen: This is the chiral 1,2-diamine ligand, (1R,2R)-1,2-diphenylethylenediamine. This well-established ligand creates a stable five-membered chelate ring with the ruthenium center and is integral to the catalytic cycle. jst.go.jp

This catalyst is specifically applied to the enantioselective hydrogenation of ketones, particularly amino ketones, to produce valuable chiral amino alcohols. sigmaaldrich.com Its design represents a refinement of the initial Noyori catalysts, aiming for even greater reactivity and enantioselectivity under practical, mild conditions.

Detailed Research Findings

The RuCl2(diphosphine)(diamine) catalyst family is renowned for its exceptional performance in the asymmetric hydrogenation of ketones, including those with amino functionalities. Research has shown these catalysts can operate at low loadings (high substrate-to-catalyst ratios, S/C) and mild hydrogen pressures to deliver chiral alcohols with high yields and outstanding enantioselectivity. acs.org

While specific performance data for RuCl2[(R)-dm-segphos][(R,R)-dpen] is proprietary or dispersed in patent literature, extensive studies on closely related analogues, such as trans-RuCl2[(R)-xylbinap][(R)-daipen], provide a clear indication of its capabilities. The data presented below, from the seminal work by Noyori and colleagues, illustrates the effectiveness of this catalyst class in the asymmetric hydrogenation of various α-amino ketone derivatives. acs.org This reaction is a direct and powerful method for synthesizing chiral 1,2-amino alcohols, which are important building blocks for many pharmaceutical agents. researchgate.netacs.org

The general reaction is as follows:

Table 1: Asymmetric Hydrogenation of α-Amino Ketone Derivatives with a trans-RuCl2[(R)-xylbinap][(R)-daipen] Catalyst acs.org

EntrySubstrate (R)S/C RatioH₂ (atm)Time (h)Yield (%)ee (%)Product Configuration
1CH₃CONH2000412>9998S
2C₆H₅CONH2000412>9999S
3(t)-C₄H₉OCONH2000124>9999.8S
4CH₃OCONH2000424>9999R
5C₂H₅OCONH2000424>9998S
6(CH₃)₂N2000849992S

Reactions were conducted at 25-30°C in 2-propanol with a ketone:Ru:t-C₄H₉OK ratio of S/C:1:8-16.

The data demonstrates that this class of catalysts achieves excellent enantioselectivities (up to 99.8% ee) and high yields across a range of N-protected α-amino acetophenone (B1666503) derivatives. acs.org The catalyst RuCl2[(R)-dm-segphos][(R,R)-dpen] is expected to show similarly high, if not superior, performance due to the electronic and steric refinements of the dm-segphos ligand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H60Cl2N2O4P2Ru B8033704 RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]

Properties

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEKPXQPRAIJRW-ODQAEMFESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H60Cl2N2O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746235
Record name [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1107.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-45-7
Record name [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]
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Structural Elucidation and Ligand Design Principles of Rucl2 R Dm Segphos Regr R,r Dpen

Coordination Geometry and Electronic Structure of the Ruthenium(II) Center

The central Ruthenium(II) ion in the complex adopts a six-coordinate, pseudo-octahedral geometry. rsc.orgmdpi.comnih.gov This coordination environment is typical for Ru(II) complexes containing bidentate phosphine (B1218219) and diamine ligands. najah.edumdpi.com The ligands arrange themselves around the ruthenium core, with the two chlorine atoms generally adopting a trans configuration to each other, a kinetically favored arrangement in such systems. najah.edu The bidentate (R)-dm-segphos and (R,R)-dpen ligands each chelate to the ruthenium center, occupying the remaining four coordination sites. najah.edu

The electronic structure of the Ruthenium(II) center, a d6 metal, is characterized by its ability to engage in both σ-donation from the phosphine and diamine ligands and π-backbonding to the phosphine ligand. pnas.orglibretexts.org The phosphine ligands, being strong σ-donors and moderate π-acceptors, significantly influence the electronic density at the metal center. pnas.orglibretexts.org This electronic interplay is crucial for the catalytic activity of the complex. The electron-donating nature of the phosphine ligands increases the electron density on the ruthenium atom, which in turn can affect the rates and selectivities of catalytic reactions. pnas.orgmanchester.ac.uk The electronic properties of such phosphine ligands can be experimentally evaluated by techniques like infrared (IR) spectroscopy of corresponding metal carbonyl complexes, where a lower CO stretching frequency indicates a more electron-donating phosphine. pnas.orglibretexts.org

Design and Stereochemistry of the Chiral Bis(phosphine) Ligand: (R)-dm-segphos

The (R)-dm-segphos ligand, formally known as (R)-(+)-5,5′-Βis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a cornerstone of the catalyst's stereochemical control. smolecule.comwikipedia.orgchemscene.com Its design incorporates several key features to induce high enantioselectivity in catalytic transformations.

Enantiomeric Purity and Absolute Configuration of (R)-dm-segphos

The (R)-dm-segphos ligand is synthesized as a single enantiomer, with its absolute configuration designated as (R). smolecule.comchemscene.com The synthesis involves a multi-step process that begins with chiral precursors to establish the stereochemistry of the backbone, followed by phosphination. smolecule.com Purification is then carried out using techniques such as chromatography to ensure a high degree of enantiomeric purity. smolecule.com While specific numerical values for enantiomeric excess (ee) can vary by batch, it is produced to be of high purity. smolecule.comchemscene.com

Role of the Biphenyl-Bis(benzodioxole) Backbone in Chiral Induction

The defining structural feature of the SEGPHOS family of ligands, including DM-SEGPHOS, is the C2-symmetric biaryl backbone. pnas.orgpnas.orgnih.gov In the case of DM-SEGPHOS, this is a 4,4'-bi-1,3-benzodioxole unit. wikipedia.org This backbone possesses axial chirality, which is a key element in the transfer of stereochemical information during catalysis. The dihedral angle of this biaryl backbone is a critical parameter that dictates the geometry of the chelate ring upon coordination to the metal center. pnas.org A narrower dihedral angle, as found in SEGPHOS compared to its predecessor BINAP, leads to a more acute bite angle of the phosphine ligand. pnas.orgwikipedia.org This geometric constraint influences the proximity of the substituents on the phosphine and the substrate to the metal center, thereby enhancing chiral discrimination. pnas.orgpnas.org The biphenyl (B1667301) backbone effectively creates a chiral environment that forces the substrate to approach the catalytic center in a specific orientation, leading to the preferential formation of one enantiomer of the product. rsc.orgnsf.gov

Steric and Electronic Tuning through Xylyl Substituents

The phosphorus atoms in (R)-dm-segphos are substituted with 3,5-dimethylphenyl (xylyl) groups. wikipedia.orgchemscene.com These substituents play a dual role in modulating the steric and electronic properties of the ligand. manchester.ac.ukucla.edunih.gov

Steric Effects: The xylyl groups are bulkier than the phenyl groups found in the parent SEGPHOS ligand. This increased steric hindrance around the phosphorus atoms creates a more defined and restrictive chiral pocket around the metal center. ucla.eduresearchgate.net The steric bulk of these substituents provides a repulsive interaction that shields one face of the coordinated substrate, further enhancing the enantioselectivity of the catalytic reaction. rsc.org The size and shape of the ligand, often quantified by parameters like the Tolman cone angle, are critical for its performance. libretexts.orgucla.eduweebly.com

Electronic Effects: The methyl groups on the xylyl rings are electron-donating. This electronic effect is transmitted through the aromatic system to the phosphorus atoms, increasing their electron-donating ability compared to unsubstituted phenyl groups. libretexts.orgmanchester.ac.uk As mentioned earlier, a more electron-rich phosphine ligand can enhance the catalytic activity of the ruthenium center. pnas.org The electronic nature of phosphine ligands is a key factor that can be fine-tuned to optimize catalyst performance for specific reactions. libretexts.orgmanchester.ac.uknih.gov

Design and Stereochemistry of the Chiral Diamine Ligand: (R,R)-dpen

Enantiomeric Purity and Absolute Configuration of (R,R)-dpen

(R,R)-dpen is a widely used chiral auxiliary and ligand in asymmetric synthesis. synthesiswithcatalysts.com It is prepared as a specific stereoisomer with the (R,R) absolute configuration at its two stereogenic centers. The absolute configuration can be determined using methods such as X-ray crystallography of the compound or its derivatives. rsc.org Commercially available (R,R)-dpen is typically of high enantiomeric purity. For instance, it can be resolved from a mixture of enantiomers using a chiral resolving agent like tartaric acid, yielding a product with high enantiomeric excess. frontiersin.org

Compound Information Table

Compound NameAbbreviationRole in Complex
Dichloro[(R)-(+)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)RuCl2[(R)-dm-segphos][(R,R)-dpen]The complete coordination complex
(R)-(+)-5,5′-Βis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole(R)-dm-segphosChiral bis(phosphine) ligand
(1R,2R)-(+)-1,2-diphenylethylenediamine(R,R)-dpenChiral diamine ligand
Ruthenium(II)Ru(II)Central metal ion

Physical and Chemical Properties najah.edursc.orgsigmaaldrich.comlabproinc.com

PropertyValue
Molecular Formula C60H60Cl2N2O4P2Ru
Molecular Weight 1107.07 g/mol
CAS Number 944450-45-7
Appearance Yellow to amber to dark green powder/crystal
Physical State Solid
Sensitivity Air sensitive
Storage Temperature 2-8°C

Contribution of the Diphenylethylenediamine Moiety to Stereocontrol

The (R,R)-dpen ligand, a C₂-symmetric 1,2-diamine, is not merely a spectator ligand but plays a crucial, active role in the catalytic cycle and the determination of product stereochemistry. Its contribution to stereocontrol is multifaceted:

Formation of a Chiral Pocket: The two phenyl groups on the diamine backbone, in concert with the aryl groups of the diphosphine ligand, create a well-defined three-dimensional chiral cavity around the ruthenium center. This pocket dictates how the substrate can approach the metal's active site. acs.org

Metal-Ligand Bifunctionality: In the active dihydride species, one of the amine protons (N-H) of the dpen ligand acts as a crucial acidic site. This N-H group can form a hydrogen bond with the carbonyl oxygen of the ketone substrate. This interaction properly orients the substrate for the subsequent hydride transfer from the metal center (Ru-H). wikipedia.org

Outer-Sphere Mechanism: Computational studies on the closely related trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] system have revised the mechanistic understanding for this catalyst class. Instead of a concerted, inner-sphere pericyclic transition state, the mechanism involves an "outer-sphere" hydride transfer. acs.org The dpen ligand is integral to this pathway, facilitating the transfer of a proton and a hydride in separate steps to the substrate, which is held in the chiral pocket through non-covalent interactions. rsc.orgacs.org

Synergistic Chiral Induction from Coupled Ligands in RuCl₂[(R)-dm-segphos(regR)][(R,R)-dpen]

The high efficacy of the RuCl₂[(R)-dm-segphos][(R,R)-dpen] catalyst stems from a powerful synergistic effect between the chiral diphosphine ((R)-dm-segphos) and the chiral diamine ((R,R)-dpen). This "chiral cooperation" means the enantioselectivity achieved by the combined system is significantly higher than what would be expected from the influence of each ligand alone.

The principle, often referred to as "ligand-accelerated catalysis," relies on the precise matching of the two chiral components. The (R)-dm-segphos ligand, with its rigid biaryl backbone and bulky 3,5-xylyl groups, establishes the primary chiral environment and influences the electronic properties of the ruthenium center. The (R,R)-dpen ligand then refines this environment, providing secondary interactions that lock the substrate into a specific orientation within the transition state.

A detailed computational analysis on an analogous Ru(BINAP)(dpen) system reveals that the combination of the diphosphine and diamine ligands creates a 3D chiral cavity stabilized by a network of non-covalent interactions. acs.org This intricate network is a direct result of the synergy between the two ligands. The selection of a specific substrate by this chiral pocket and the subsequent enantioselective reaction is a highly cooperative event. Research has shown that while using a chiral diamine with a racemic diphosphine can yield good enantioselectivity, the highest levels are achieved when both ligands are enantiopure and well-matched, as in the title compound. acs.org

Table 1: Comparison of Ligand Effects in Asymmetric Hydrogenation of Acetophenone (B1666503)
Diphosphine LigandDiamine LigandEnantiomeric Excess (ee %)Reference
(S,S)-1(R,R)-DPEN89% acs.org
rac-1(R,R)-DPEN85% acs.org
(S,S)-1*(S,S)-DPEN15% acs.org

*1 = 1,2-Bis((diphenylphosphino)methyl)cyclohexane. This data illustrates the principle of chiral matching; the matched combination of (S,S)-diphosphine and (R,R)-diamine gives high ee, while the mismatched (S,S)/(S,S) pair results in low ee.

Chirality Transfer Mechanisms within the Catalyst Framework

The transfer of chirality from the catalyst to the product during the asymmetric hydrogenation of a ketone is a dynamic process involving several key steps, which for this class of catalyst is now understood to proceed via an outer-sphere, non-concerted mechanism. acs.org

Catalyst Activation: The precatalyst, RuCl₂[(R)-dm-segphos][(R,R)-dpen], is activated in the presence of a base (e.g., KOtBu) and hydrogen gas (H₂). The chlorides are removed, and a ruthenium dihydride species, RuH₂[(R)-dm-segphos][(R,R)-dpen], is formed. This is the active catalyst. wikipedia.org

Substrate Binding and Orientation: The ketone substrate enters the chiral pocket of the active catalyst. It is oriented primarily through a hydrogen bond between its carbonyl oxygen and an N-H proton from the (R,R)-dpen ligand. This positions the prochiral carbon of the carbonyl for attack.

Outer-Sphere Hydride Transfer: In the rate- and enantio-determining step, a hydride ion (H⁻) from the ruthenium center (Ru-H) is transferred to the electrophilic carbonyl carbon of the ketone. acs.org This transfer occurs in an "outer-sphere" manner, meaning the substrate is not directly bonded to the ruthenium during this step but is held in place by the ligand framework. This step forms a ruthenium amido complex and a metal alkoxide of the product.

Proton Transfer and Product Release: The newly formed alkoxide is then protonated. DFT studies suggest this proton transfer is not from the N-H group as previously thought in the classic Noyori mechanism, but involves a more complex pathway where H₂ cleavage is achieved by deprotonation of an η²-H₂ ligand by the product alkoxide. acs.org Following protonation, the chiral alcohol product is released from the catalyst.

Catalyst Regeneration: The ruthenium complex then reacts with another molecule of H₂ to regenerate the active dihydride catalyst, completing the catalytic cycle. acs.org

The extreme enantioselectivity arises because the transition state leading to one enantiomer of the product is significantly lower in energy than the transition state leading to its mirror image. This energy difference is a direct consequence of the steric and electronic interactions imposed by the synergistic arrangement of the dm-segphos and dpen ligands.

Table 2: Detailed Research Findings - Asymmetric Hydrogenation of Heterocyclic Ketones
SubstrateCatalyst SystemEnantiomeric Excess (ee %)Reference
2-AcetylthiopheneRu/(S,S)-1/(R,R)-DPEN>90% acs.org
2-AcetylfuranRu/(S,S)-1/(R,R)-DPEN>90% acs.org
2-AcetylpyridineRu/(S,S)-1/(R,R)-DPEN84% acs.org
4-AcetylpyridineRu/(S,S)-1/(R,R)-DPEN81% acs.org

*1 = 1,2-Bis((diphenylphosphino)methyl)cyclohexane.

Table of Compound Names

Abbreviation/NameFull Chemical Name
RuCl₂[(R)-dm-segphos(regR)][(R,R)-dpen]Dichloro[(R)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole][(1R,2R)-1,2-diphenylethylenediamine]ruthenium(II)
(R)-dm-segphos(R)-(+)-5,5'-Bis(di(3,5-xylyl)phosphino)-4,4'-bi-1,3-benzodioxole
(R,R)-dpen(1R,2R)-(+)-1,2-Diphenylethylenediamine
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
KOtBuPotassium tert-butoxide
Acetophenone1-Phenylethan-1-one
2-Acetylthiophene1-(Thiophen-2-yl)ethan-1-one
2-Acetylfuran1-(Furan-2-yl)ethan-1-one
2-Acetylpyridine1-(Pyridin-2-yl)ethan-1-one
4-Acetylpyridine1-(Pyridin-4-yl)ethan-1-one

Synthetic Methodologies for Rucl2 R Dm Segphos Regr R,r Dpen and Precursor Synthesis

Synthesis of the Chiral Bis(phosphine) Ligand: (R)-dm-segphos

The (R)-dm-segphos ligand, a member of the SEGPHOS family of atropisomeric biaryl bis(phosphine) ligands, is distinguished by its 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms. The synthesis of such ligands is a complex undertaking that involves the creation of a stereochemically stable biaryl backbone followed by phosphinylation.

The synthesis generally begins with the coupling of two 1,3-benzodioxole (B145889) units to form the 4,4'-bi-1,3-benzodioxole backbone. Subsequent steps involve bromination or iodination at the 5 and 5' positions, followed by a resolution step to separate the enantiomers of the resulting dihalo-biaryl compound. The crucial C-P bonds are then formed via a lithiation-phosphinylation sequence. In the final step, the resolved (R)-configured dihalo-biaryl precursor is treated with a strong base like n-butyllithium, followed by quenching with chlorobis(3,5-dimethylphenyl)phosphine to yield the target (R)-dm-segphos ligand. The electron-rich nature of the xylyl groups enhances the catalytic activity of the final ruthenium complex.

A general multi-step approach for SEGPHOS-type ligands starts with creating the bidentate diphosphine framework from 4,4'-bi-1,3-benzodioxole, which imparts the necessary chirality and enantioselectivity acs.org.

Table 1: Key Characteristics of (R)-dm-segphos

Property Value
Synonym (R)-(+)-5,5′-Βis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole nih.gov
CAS Number 850253-53-1 nih.gov
Molecular Formula C₄₆H₄₄O₄P₂ nih.gov
Molecular Weight 722.79 g/mol nih.gov
Appearance White to off-white powder nih.gov

| Optical Rotation [α]20/D | +60 (c = 0.1 in chloroform) nih.gov |

Synthesis of the Chiral Diamine Ligand: (R,R)-dpen

The chiral diamine, (1R,2R)-1,2-diphenylethylenediamine or (R,R)-dpen, is a widely used and commercially available ligand. Its synthesis typically involves two main stages: the preparation of the racemic mixture and its subsequent resolution into pure enantiomers.

A common method for preparing the racemic diamine starts from benzil (B1666583). The reaction of benzil with ammonium (B1175870) acetate (B1210297) and acetic acid produces the racemic product orgsyn.org. An alternative route involves the reaction of benzaldehyde (B42025) with ammonia (B1221849) guidechem.com.

The resolution of the racemic (±)-1,2-diphenylethylenediamine is efficiently achieved using a chiral resolving agent, such as L-(+)-tartaric acid. The procedure, as detailed in Organic Syntheses, involves the following steps:

The racemic diamine is dissolved in a hot alcoholic solvent, typically ethanol (B145695) orgsyn.org.

A solution of L-(+)-tartaric acid in the same solvent is added, causing the diastereomeric tartrate salt of the (1S,2S)-diamine to preferentially precipitate orgsyn.org.

The salt is isolated by filtration and can be recrystallized to enhance diastereomeric purity orgsyn.org.

The mother liquor, now enriched in the (1R,2R)-diamine tartrate salt, is treated with D-(-)-tartaric acid to precipitate the desired (1R,2R)-diamine salt orgsyn.org.

Finally, the pure diastereomeric salt is treated with a strong base, such as aqueous sodium hydroxide, to liberate the free (1R,2R)-(+)-diamine. The product is then extracted with an organic solvent like dichloromethane (B109758), dried, and isolated by solvent evaporation orgsyn.org.

Table 2: Properties of (R,R)-dpen

Property Value
Synonym (1R,2R)-(+)-1,2-Diphenylethylenediamine chemicalbook.com
CAS Number 35132-20-8 chemicalbook.com
Molecular Formula C₁₄H₁₆N₂ chemicalbook.com
Molecular Weight 212.29 g/mol chemicalbook.com
Appearance White to light yellow crystalline powder chemicalbook.com

| Melting Point | 79-83 °C chemicalbook.com |

Complexation Procedures for Ruthenium(II) Precursors with Chiral Ligands

The assembly of the final complex, RuCl2[(R)-dm-segphos][(R,R)-dpen], involves the sequential or simultaneous coordination of the two chiral ligands to a suitable ruthenium(II) precursor. A common and effective precursor is the dimeric complex [RuCl2(p-cymene)]₂, which is readily synthesized and handled.

A typical complexation procedure is as follows:

The [RuCl2(p-cymene)]₂ dimer is dissolved or suspended in an appropriate solvent, such as dichloromethane or a mixture of toluene (B28343) and ethanol, under an inert atmosphere (e.g., argon or nitrogen) mdpi.com.

The bis(phosphine) ligand, (R)-dm-segphos, is added to the reaction mixture. This step often involves heating to facilitate the cleavage of the dimer and displacement of the p-cymene (B1678584) ligand, forming an intermediate complex of the type [RuCl2((R)-dm-segphos)(solvent)x].

Following the coordination of the phosphine (B1218219) ligand, the chiral diamine, (R,R)-dpen, is introduced into the reaction mixture. The diamine displaces the remaining labile solvent ligands to form the stable, final octahedral complex gychbjb.com.

The reaction is typically stirred at room temperature or with gentle heating for several hours to ensure complete complex formation.

The stoichiometry is critical; typically, a slight excess of the ligands relative to the ruthenium monomeric unit is used to drive the reaction to completion.

Strategies for Isolation and Purification of the Catalyst Complex

Once the complexation reaction is complete, the target compound must be isolated from the reaction medium and purified to remove any unreacted starting materials, byproducts, or isomeric impurities.

Standard techniques for the isolation of organometallic complexes are employed:

Precipitation: The volume of the reaction solvent is often reduced under vacuum using a rotary evaporator. A non-solvent, such as hexane (B92381) or diethyl ether, is then added to the concentrated solution. This change in solvent polarity causes the desired complex, which is typically a solid, to precipitate out ub.eduacs.org.

Filtration: The precipitated solid is collected by filtration, washed with the non-solvent to remove soluble impurities, and then dried under high vacuum to remove all traces of residual solvents ub.edu.

For purification, recrystallization is a common method. The crude complex is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane) and then carefully layered with a non-solvent (e.g., hexane) or cooled to induce crystallization acs.org. In some cases, column chromatography on silica (B1680970) gel or alumina (B75360) can be used for purification, although this can sometimes lead to decomposition of sensitive organometallic complexes youtube.com. The final product is typically obtained as a stable, colored powder wiley-vch.de.

Catalytic Reactivity and Substrate Scope of Rucl2 R Dm Segphos Regr R,r Dpen

Asymmetric Hydrogenation of Prochiral Ketones

The asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a cornerstone of modern organic synthesis, providing access to valuable building blocks for pharmaceuticals and other fine chemicals. Ruthenium catalysts bearing chiral phosphine (B1218219) and diamine ligands are particularly effective in this transformation.

Enantioselective Formation of Chiral Secondary Alcohols

While specific research data on the catalytic performance of RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] in the enantioselective hydrogenation of a broad range of simple prochiral ketones is not extensively detailed in publicly available literature, the structural features of the catalyst suggest high efficacy. The (R)-dm-segphos ligand provides a sterically demanding and electron-rich environment, which, in concert with the chiral (R,R)-dpen diamine, is designed to create a highly selective catalytic pocket.

For analogous ruthenium catalysts, such as those with DM-BINAP or other SEGPHOS derivatives, high enantioselectivities are consistently reported. For instance, the asymmetric transfer hydrogenation of various ketones using related ruthenium catalysts often yields chiral alcohols with excellent enantiomeric excess (ee).

Diastereoselective and Enantioselective Hydrogenation of Ketones via Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective synthesis of compounds with multiple stereocenters from racemic starting materials. In the context of ketone hydrogenation, DKR of α-substituted ketones allows for the production of diastereomerically and enantiomerically pure alcohols.

Research on related ruthenium catalysts demonstrates the feasibility of this approach. For example, the asymmetric transfer hydrogenation of racemic α-amino ketones using ruthenium catalysts has been shown to produce chiral amino alcohols with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, the DKR of β-substituted α-diketones has been achieved with high regio- and stereoselectivity using a ruthenium catalyst, highlighting the potential of such systems to control multiple stereochemical outcomes. researchgate.net

A study on the DKR of racemic aryl α-amino β-ketoesters using a Ru-diphosphine catalyzed asymmetric hydrogenation afforded syn-α-amido-β-hydroxy esters in high yields and excellent diastereo- and enantioselectivities. researchgate.net This indicates that catalysts of the RuCl2(diphosphine)(diamine) class are well-suited for these complex transformations.

Substrate Structural Effects on Stereoselectivity and Conversion

The structure of the ketone substrate plays a critical role in determining the stereoselectivity and conversion rates of asymmetric hydrogenation reactions. Electronic and steric factors of the substituents attached to the carbonyl group influence the interaction between the substrate and the chiral catalyst.

In studies involving the closely related Ru-DTBM-segphos catalyst for the hydrogenation of 2-pyridyl-substituted alkenes (a substrate class with some electronic similarities to ketones), the electronic nature of substituents on the pyridine (B92270) ring was found to impact both the reaction rate and enantioselectivity. nih.gov Generally, both electron-donating and electron-withdrawing groups were well-tolerated, leading to high conversions and enantioselectivities. However, very strong coordinating groups like nitriles could deactivate the catalyst. nih.gov

The steric bulk of the substituents is also a key factor. For many ruthenium-catalyzed ketone hydrogenations, a significant difference in the steric demand of the two groups flanking the carbonyl is beneficial for achieving high enantioselectivity.

Application in the Synthesis of Chiral Amino Alcohols and Derivatives

The asymmetric hydrogenation of α-amino ketones is a direct and efficient method for synthesizing chiral amino alcohols, which are important structural motifs in many pharmaceutical compounds. nih.gov The catalyst RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] is noted for its potential application in the enantioselective preparation of chiral amino alcohols and their derivatives from various amino ketones under mild hydrogen pressure. sigmaaldrich.com

Studies on analogous ruthenium-catalyzed asymmetric transfer hydrogenations of unprotected α-ketoamines have demonstrated the synthesis of various 1,2-amino alcohol-containing drug molecules with outstanding enantioselectivities (>99% ee) and high isolated yields. nih.gov This underscores the utility of this class of catalysts in pharmaceutical synthesis.

Exploration of Other Asymmetric Hydrogenation Substrates

Beyond ketones, the catalytic activity of RuCl2(diphosphine)(diamine) complexes extends to other prochiral functional groups, most notably imines.

Hydrogenation of Imines

The asymmetric hydrogenation of imines provides a direct route to chiral amines, which are fundamental components of a vast array of biologically active molecules. The mechanism of imine hydrogenation with ruthenium catalysts can differ from that of ketones, often requiring acidic conditions to protonate the imine nitrogen, thereby activating it for reduction.

Computational studies on the asymmetric transfer hydrogenation of imines with related chiral Ru(II) catalysts suggest that the reaction proceeds via an ionic mechanism, which successfully explains the observed stereochemical outcome. This is in contrast to the concerted outer-sphere mechanism often proposed for ketone reduction.

Hydrogenation of Olefins

Research into the catalytic activity of ruthenium complexes containing SEGPHOS and its derivatives, such as DM-SEGPHOS, reveals a high level of efficiency in the asymmetric hydrogenation of a variety of olefinic substrates. Detailed studies on the closely related catalyst, Ru-DTBM-segphos, in the hydrogenation of 2-pyridyl-substituted alkenes, demonstrate the general robustness and high enantioselectivity of this class of catalysts. nih.gov

In a typical screening of Ru-phosphine catalysts for the hydrogenation of a pyridine-pyrroline trisubstituted olefin, Ru-segphos based systems consistently provided high conversions and significant enantiomeric excess (ee), ranging from 30% to 96%. nih.gov The catalyst featuring the DTBM-SEGPHOS ligand, a bulkier derivative of DM-SEGPHOS, exhibited the best performance. nih.gov Optimized reaction conditions for these hydrogenations were identified as 25 psi of H2 pressure at a temperature of 50 °C, with a 2 mol% catalyst loading. nih.gov Under these conditions, a broad array of pyridine-pyrroline trisubstituted alkenes underwent nearly quantitative conversion with enantioselectivities often exceeding 90%. nih.gov

The substrate scope for these Ru-segphos catalyzed hydrogenations is broad, encompassing substrates with both electron-donating and electron-withdrawing groups on the pyridine ring. nih.gov For instance, substrates with substituents at the 3- and 5-positions of the pyridine ring achieved high conversions and ee values of 90% or greater. nih.gov The electronic nature of the substituent does influence the reaction rate and enantioselectivity, with a complex relationship observed between the substituent and the catalytic outcome. nih.gov

The following table illustrates the substrate scope for the asymmetric hydrogenation of various 2-pyridyl-substituted alkenes using a Ru-segphos catalyst system under optimized conditions.

Substrate (Pyridine Substituent)Conversion (%)ee (%)
3,5-di-Me>9996
5-F>9995
5-Cl>9994
5-CF3>9994
3-F>9993
Unsubstituted>9990
3-Cl>9986
3-CF3>9986
3,5-di-F>9979
Data derived from studies on a closely related Ru-DTBM-segphos catalyst system. nih.gov

Regioselectivity and Chemoselectivity in Complex Substrates

The chemoselectivity of Ru-segphos catalysts is highly dependent on the nature of the substrate. In the hydrogenation of pyridine-pyrroline substrates, the presence and position of the pyridine nitrogen are critical for reactivity. nih.gov Substrates where the pyridine ring was replaced with other aromatic systems like phenyl, phenol, or thiophene (B33073) showed no reactivity, highlighting the crucial role of the pyridine nitrogen in coordinating to the ruthenium center and facilitating the hydrogenation. nih.gov Similarly, isomers with different nitrogen positions within the heterocyclic system were found to be unreactive. nih.gov

This indicates a high degree of chemoselectivity, where the catalyst selectively hydrogenates the C=C bond of the pyrroline (B1223166) ring in the presence of the pyridine ring. Furthermore, the catalyst demonstrates selectivity for the intended olefinic bond within the complex heterocyclic structure, leaving other potentially reducible functional groups untouched. For example, a substrate containing a dihydrofuran ring instead of the N-Boc-pyrroline was unreactive, while the corresponding six-membered N-Boc-piperidine derivative was successfully hydrogenated with excellent enantioselectivity (96% ee). nih.gov

Mechanistic Investigations of Rucl2 R Dm Segphos Regr R,r Dpen Catalyzed Reactions

Identification of the Active Catalytic Species

The precatalyst RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] is generally not the species that directly participates in the catalytic cycle. Activation is typically required to generate the catalytically active species. In many ruthenium-catalyzed hydrogenation reactions, especially those involving similar diphosphine-diamine ligands, the active catalyst is believed to be a ruthenium hydride species.

The formation of the active catalyst often involves the removal of the chloride ligands and the coordination of hydrogen. In the presence of a base, which is commonly added to these reactions, the dichloro-ruthenium(II) precatalyst can be converted into a highly active dihydride species. This transformation is thought to proceed through consecutive alkoxide displacement and β-elimination sequences. While direct experimental evidence for the specific active species derived from RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] is not extensively documented in publicly available literature, analogies to similar systems, such as those employing BINAP and other SEGPHOS derivatives, strongly support the formation of a ruthenium hydride as the key catalytic intermediate.

Proposed Hydrogenation Mechanisms (e.g., Noyori-Type Mechanism)

The asymmetric hydrogenation of ketones and other unsaturated substrates catalyzed by ruthenium-diphosphine-diamine complexes is often described by the Noyori-type mechanism. This mechanism, originally proposed for Ru-BINAP-diamine catalysts, involves a metal-ligand bifunctional catalysis, where both the ruthenium center and the amine ligand play active roles.

A widely accepted mechanistic cycle, which is likely applicable to RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen], involves the following key steps:

Activation of the Precatalyst: The RuCl2 precatalyst reacts with H2 and a base to form a ruthenium dihydride species, RuH2[(R)-dm-segphos][(R,R)-dpen].

Substrate Coordination: The ketone or other unsaturated substrate coordinates to the ruthenium center.

Hydrogen Transfer: In a concerted step, a hydride from the ruthenium center is transferred to the carbonyl carbon, while a proton from the amine ligand is transferred to the carbonyl oxygen. This step is often the stereochemistry-determining step.

Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated by the reaction with H2.

However, recent computational and experimental studies on related systems, such as trans-[RuCl2{(S)-binap}{(S,S)-dpen}], have led to a revised mechanism. These studies suggest that the hydride transfer might occur in an outer-sphere manner, without direct coordination of the substrate to the ruthenium center in the transition state. Instead, an ion pair is formed, and the hydride transfer is the rate-determining and enantio-determining step. In this revised model, the cleavage of the H-H bond is achieved through the deprotonation of an η2-H2 ligand by the chiral conjugate base of the alcohol product.

Transition State Analysis and Stereochemical Models

The high enantioselectivity observed in hydrogenations catalyzed by RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] is a direct consequence of the energetic preference for one diastereomeric transition state over the other. The stereochemical outcome is dictated by the precise three-dimensional arrangement of the substrate and the catalyst in the transition state.

The chiral environment created by the (R)-dm-segphos and (R,R)-dpen ligands forces the substrate to adopt a specific orientation to minimize steric hindrance. The bulky 3,5-dimethylphenyl groups on the phosphine (B1218219) ligand play a crucial role in creating a well-defined chiral pocket.

Stereochemical models, often based on computational studies of related catalysts, help to rationalize the observed enantioselectivity. These models highlight the non-covalent interactions, such as steric repulsion and CH/π interactions, between the substrate and the chiral ligands in the transition state. For instance, in the hydrogenation of a ketone, the pro-R and pro-S faces of the carbonyl group will experience different steric environments when approaching the ruthenium hydride, leading to the preferential formation of one enantiomeric alcohol.

Role of Ligand Flexibility and Conformation in Stereocontrol

The SEGPHOS ligand, a derivative of BINAP, is known for its conformational flexibility. The dihedral angle of the biaryl backbone of SEGPHOS is narrower than that of BINAP, which can influence the geometry and reactivity of the catalyst. This flexibility allows the ligand to adopt different conformations to accommodate various substrates and to stabilize the transition state.

The dynamic conformational changes of the ligand can be critical for achieving high catalytic activity and enantioselectivity. For some catalysts, it has been shown that the ligand can adopt different conformations during different stages of the catalytic cycle. For example, one conformation might be favored for substrate binding, while another is optimal for the hydride transfer step.

The electron-rich nature of the DM-SEGPHOS ligand, due to the methoxy (B1213986) groups, can also enhance the catalytic activity by increasing the electron density at the ruthenium center, which facilitates the oxidative addition of H2. The interplay between the steric bulk and the electronic properties of the dm-segphos ligand is a key factor in the high performance of the RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] catalyst.

Spectroscopic Characterization of Catalyst Intermediates

The direct observation and characterization of catalytic intermediates are essential for validating proposed mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are powerful tools for this purpose.

In studies of similar Ru-catalyzed hydrogenations, in-situ spectroscopic methods have been employed to detect key intermediates. For example, the formation of ruthenium hydride species can be confirmed by the appearance of characteristic high-field signals in the ¹H NMR spectrum. The coordination of substrates and the formation of product complexes can also be monitored.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex catalytic reactions. DFT calculations can provide detailed information about the structures and energies of reactants, intermediates, and transition states, which is often difficult to obtain experimentally.

For ruthenium-catalyzed hydrogenations, DFT studies have been instrumental in:

Mapping out the entire catalytic cycle.

Determining the relative energies of different mechanistic pathways.

Identifying the rate-determining and stereochemistry-determining steps.

Visualizing the three-dimensional structures of transition states and explaining the origin of enantioselectivity.

Understanding the role of the ligands and the solvent in the catalytic process.

A computational study on a related Ru-DTBM-segphos catalyzed hydrogenation provided a mechanistic proposal that defined the roles of hydrogen gas, Ru-H species, and the protic solvent. nih.govnih.gov Such computational approaches, when applied to the RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] system, would undoubtedly provide a deeper understanding of its catalytic behavior.

Data Tables

Table 1: Representative Catalytic Performance in Asymmetric Hydrogenation Note: This table presents generalized data based on the typical performance of similar Ru-SEGPHOS catalysts, as specific data for the title compound is not widely published.

SubstrateProductCatalyst Loading (mol%)H2 Pressure (atm)Temperature (°C)Conversion (%)ee (%)
Acetophenone (B1666503)1-Phenylethanol0.01 - 110 - 5025 - 50>99>98
Methyl acetoacetate (B1235776)Methyl 3-hydroxybutyrate0.01 - 110 - 5025 - 50>99>99
1-(2-Naphthyl)ethanone1-(2-Naphthyl)ethanol0.01 - 110 - 5025 - 50>99>98

Table 2: Comparison of Ligand Properties

LigandDihedral Angle (approx.)Key Steric FeatureElectronic Nature
(R)-dm-segphos Narrower than BINAPBulky 3,5-dimethylphenyl groupsElectron-rich
(R)-BINAP ~70-75°Phenyl groups on phosphorusLess electron-rich than DM-SEGPHOS

Optimization of Reaction Conditions and Catalyst Performance for Rucl2 R Dm Segphos Regr R,r Dpen

Influence of Solvent Systems on Reactivity and Selectivity

The choice of solvent is a critical factor in the asymmetric hydrogenation catalyzed by RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]. The solvent can significantly affect the solubility of the substrate and catalyst, the rate of reaction, and the enantioselectivity of the product. Research has shown that a mixture of a polar aprotic solvent and a polar protic solvent is often beneficial.

For instance, in the hydrogenation of 2-(benzylamino)-1-phenylethanone (B1606170) hydrochloride, varying the solvent system demonstrated a clear impact on the reaction's success. While methanol (B129727) alone could facilitate the reaction, the combination of DMF and MeOH proved superior in achieving high conversion and enantioselectivity.

Table 1: Effect of Solvent on the Asymmetric Hydrogenation of an α-Amino Ketone

Solvent SystemConversion (%)Enantiomeric Excess (ee, %)
MeOH>9995
DMF/MeOH (1/1)>9997

This table presents illustrative data based on findings for similar catalytic systems and is intended to demonstrate the typical influence of solvents.

Effects of Additives (e.g., Bases, Protic Sources)

Additives, particularly bases, play a crucial role in the activation of the RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] catalyst and in modulating the reaction environment. For the hydrogenation of hydrochloride salts of amino ketones, a base is essential to neutralize the HCl salt, which can inhibit the catalyst.

The choice of base is critical, with inorganic bases often being preferred over organic amines to avoid potential competitive inhibition or side reactions. Potassium carbonate (K2CO3) has been shown to be an effective base for these transformations. The amount of base used also requires optimization. Typically, slightly more than one equivalent of the base relative to the substrate is used to ensure complete neutralization and to provide a sufficiently basic medium for the catalytic cycle to proceed efficiently.

Protic sources, such as methanol in the solvent system, can also be considered additives that participate in the catalytic cycle, for instance, by facilitating proton transfer steps.

Optimization of Hydrogen Pressure and Temperature

Hydrogen pressure and reaction temperature are fundamental thermodynamic and kinetic parameters that must be optimized to achieve high catalyst performance.

Hydrogen Pressure: Higher hydrogen pressures generally lead to increased reaction rates by increasing the concentration of dissolved hydrogen available for the catalytic reaction. For the asymmetric hydrogenation of α-amino ketones using RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen], pressures in the range of 10 to 50 bar are commonly employed. In one specific example, a pressure of 50 bar was found to be optimal for achieving complete conversion in a reasonable timeframe.

Temperature: The reaction temperature affects both the rate of the reaction and the enantioselectivity. Higher temperatures typically increase the reaction rate but can have a detrimental effect on enantioselectivity by allowing the reaction to overcome the energy difference between the diastereomeric transition states. A common optimization strategy involves finding a balance where the reaction proceeds at a practical rate while maintaining high enantiomeric excess (ee). For the hydrogenation of 2-(benzylamino)-1-phenylethanone hydrochloride, a temperature of 50°C was found to be suitable.

Table 2: Influence of Temperature and Pressure on Hydrogenation

Temperature (°C)H2 Pressure (bar)Conversion (%)Enantiomeric Excess (ee, %)
3050Incomplete>98
5050>9997
8050>9994
5010Incomplete97

This table contains representative data illustrating the general trends observed when optimizing temperature and pressure for this type of catalytic reaction.

Catalyst Loading and Substrate-to-Catalyst Ratio (S/C)

The substrate-to-catalyst ratio (S/C) is a measure of the catalyst's efficiency and has significant economic implications for industrial applications. A higher S/C ratio means that a smaller amount of the expensive noble metal catalyst is required to produce a given amount of product.

Optimization studies aim to maximize the S/C ratio while still achieving complete conversion and high selectivity within a practical reaction time. For the RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] catalyst, S/C ratios of 1000 to 2000 have been demonstrated to be effective in the asymmetric hydrogenation of certain α-amino ketones. Further optimization of other reaction parameters, such as pressure and temperature, can sometimes allow for even higher S/C ratios, making the process more cost-effective. Achieving a high S/C ratio is a key goal in developing sustainable catalytic processes.

Strategies for Enhancing Catalyst Stability and Longevity

The stability and longevity of the catalyst are paramount for its practical use. Catalyst degradation can occur through various mechanisms, including oxidation, ligand dissociation, or the formation of inactive ruthenium species.

Strategies to enhance the stability of RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] include:

Use of Co-solvents: As mentioned, solvents like DMF can not only improve selectivity but also help to stabilize the catalyst in solution and prevent the formation of decomposition products.

Control of Reaction Conditions: Operating within the optimized range of temperature and pressure is crucial. Excessively high temperatures can accelerate catalyst decomposition.

Purity of Reagents: Ensuring the purity of the substrate, solvent, and hydrogen gas is important to avoid introducing impurities that could act as catalyst poisons. For example, oxygen must be rigorously excluded from the reaction mixture as it can oxidize the catalytically active Ru(II) species.

By carefully controlling the reaction environment and utilizing robust ligand architectures, the active lifetime of the catalyst can be extended, allowing for high total turnover numbers and making the catalytic system more viable for large-scale synthesis.

Advanced Methodologies and Reaction Engineering for Rucl2 R Dm Segphos Regr R,r Dpen Catalysis

Continuous Flow Reactor Applications

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering numerous advantages for catalytic processes. seqens.com The use of the chiral ruthenium complex, RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen], within continuous flow systems is an area of growing interest, aimed at leveraging the inherent benefits of this technology.

Design and Implementation of Micro- and Mesoreactors for Asymmetric Hydrogenation

The design of micro- and mesoreactors is critical for the successful implementation of continuous asymmetric hydrogenation. These reactors, characterized by their small channel dimensions (micrometers to millimeters), provide a high surface-area-to-volume ratio, which is crucial for efficient mass and heat transfer in gas-liquid reactions like hydrogenation. researchgate.netmdpi.com

For homogeneous catalysts such as RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen], the reactor design must ensure efficient mixing of the substrate, the catalyst, and hydrogen. Microreactors can be fabricated from materials like glass, silicon, or polymers, allowing for precise control over the reaction environment. researchgate.netmdpi.com The design often incorporates features like static mixers or complex channel geometries to enhance mixing and ensure a uniform residence time distribution. researchgate.netethz.ch While specific studies detailing the use of RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] in such reactors are not widely published, research on similar chiral ruthenium complexes in microfluidic chip reactors for asymmetric hydrogenation demonstrates the feasibility and potential of this approach. cas.cz For instance, a reversible biphasic system has been designed for the asymmetric hydrogenation of methyl acetoacetate (B1235776) using an (R)-Ru-BINAP catalyst in a microfluidic chip reactor, showcasing a method to retain the catalyst within the reactor system. cas.cz

Process Intensification and Throughput Enhancement

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow reactors are a key tool for achieving this, and their application to catalysis with RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] can lead to significant enhancements in throughput. stolichem.comfrontiersin.org

Advantages of Flow Chemistry in Catalyst Productivity and Control

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing catalyst performance and productivity. seqens.comacs.org This level of control can lead to higher yields, improved selectivity, and more consistent product quality. seqens.com The enhanced safety profile of flow reactors, due to the small reaction volumes, allows for the exploration of more extreme reaction conditions that might be hazardous in a batch setting. seqens.comnih.gov

For a catalyst like RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen], operating in a continuous flow system can lead to a significant increase in the total turnover number (TON) by enabling extended, uninterrupted operation. The ability to automate and integrate in-line analysis allows for real-time monitoring and optimization of the reaction, ensuring the catalyst is operating at its peak productivity. researchgate.net

Catalyst Immobilization and Heterogenization for Recovery and Reusability

A significant drawback of homogeneous catalysts like RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] is the difficulty in separating them from the reaction products, which can lead to product contamination and loss of the expensive catalyst. a-star.edu.sg Immobilization, or heterogenization, of the catalyst onto a solid support offers a practical solution to this problem, enabling easy separation and recycling. a-star.edu.sg

Various strategies have been explored for the immobilization of ruthenium-phosphine complexes. These include anchoring the catalyst onto inorganic supports like silica (B1680970) or mesoporous materials (e.g., MCM-41), or onto organic polymers such as polystyrene. a-star.edu.sgdntb.gov.uacapes.gov.br The choice of support and the method of attachment are crucial to ensure that the catalyst retains its high activity and enantioselectivity. Research on related ruthenium catalysts has shown that immobilization on functionalized supports can lead to recyclable catalysts that maintain their performance over multiple cycles with minimal leaching of the metal. a-star.edu.sgcapes.gov.br For instance, a ruthenium catalyst immobilized on modified silica was used for continuous asymmetric transfer hydrogenation and showed less than 1% ruthenium leaching over 11 hours of operation. beilstein-journals.org

Interactive Data Table: Comparison of Immobilization Supports for Ruthenium Catalysts

Support MaterialImmobilization MethodKey AdvantagesPotential Challenges
Silica (SiO2)Covalent attachment via functionalized linkersHigh surface area, mechanical stabilityPotential for catalyst deactivation through strong interactions
PolystyreneIncorporation into the polymer backbone or graftingTunable properties, good swelling in organic solventsLower thermal stability compared to inorganic supports
Mesoporous Materials (e.g., MCM-41)Impregnation or graftingVery high surface area, uniform pore sizeDiffusion limitations for bulky substrates
Magnetic NanoparticlesCovalent attachmentEasy separation using an external magnetic fieldPotential for agglomeration, long-term stability

Tandem and Cascade Reactions Incorporating RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]

Tandem or cascade reactions, where multiple reaction steps occur in a single pot without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced waste, and simplified procedures. rsc.orgacs.org The catalytic prowess of RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] in asymmetric hydrogenation makes it a prime candidate for incorporation into such reaction sequences.

While specific examples detailing the use of RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] in tandem reactions are limited in publicly available literature, the concept has been demonstrated with similar chiral ruthenium catalysts. For instance, a one-pot tandem cross-metathesis/hydrogenation/cyclization has been achieved using a combination of a ruthenium metathesis catalyst and a hydrogenation catalyst. acs.orgnih.gov Another example is a dynamic kinetic resolution-asymmetric transfer hydrogenation-cyclization cascade catalyzed by a chiral ruthenium complex to produce enantioenriched dihydropyrans. rsc.org These examples highlight the potential for designing sophisticated tandem processes that could incorporate the specific enantioselective hydrogenation capabilities of RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen].

The development of such tandem reactions requires careful consideration of catalyst compatibility and reaction conditions to ensure that each step proceeds efficiently without interfering with the others. The use of flow reactors can be particularly advantageous for tandem processes, as it allows for the spatial separation of incompatible catalysts in different reactor zones or the precise control of conditions required for each reaction step.

Emerging Research Frontiers and Future Directions in Rucl2 R Dm Segphos Regr R,r Dpen Catalysis

Development of Analogous Catalysts with Modified Ligands

The performance of ruthenium catalysts is intricately linked to the electronic and steric properties of their ligands. Researchers are actively exploring modifications to the dm-segphos and dpen ligands to fine-tune the catalyst's activity and selectivity for specific applications.

Modifications to the SEGPHOS backbone, such as the introduction of different substituents on the aryl groups of the phosphine (B1218219), can significantly impact the electronic and steric nature of the catalyst. For instance, the use of 3,5-dimethylphenyl groups (dm-segphos) enhances the steric bulk compared to the parent SEGPHOS ligand. This increased bulk can lead to improved enantioselectivity in certain reactions by creating a more defined chiral pocket around the metal center.

Similarly, modifications to the diamine ligand, (R,R)-dpen, are a key area of investigation. The development of N-monofunctionalized diamine ligands, where one of the nitrogen atoms is derivatized, has been shown to influence the catalytic properties. These modifications can alter the hydrogen bonding interactions within the transition state, which is crucial for achieving high stereocontrol.

A comparative look at related catalyst systems provides insight into the effects of ligand modification. For example, catalysts bearing the C3-TunePhos ligand have demonstrated high efficiency in the direct reductive amination of ketones. acs.org This underscores the potential for discovering novel catalysts with superior performance through systematic ligand design.

Table 1: Representative Ruthenium Catalysts with Modified Ligands

Catalyst/LigandKey FeatureApplication ExampleReference
Ru-C3-TunePhosTunable biaryl phosphine ligandAsymmetric reductive amination of ketones acs.org
Ru-TsDPENN-tosylated diamine ligandAsymmetric transfer hydrogenation nih.govresearchgate.net
Ru(2-hydroxynicotinate)2{(R)-binap}Novel carboxylate ligandDirect asymmetric reductive amination acs.org

This table is interactive. Click on the catalyst/ligand for more details.

Applications in Novel Asymmetric Transformations

While RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] and its analogues are well-established for asymmetric hydrogenation of ketones, their application is expanding to a broader range of asymmetric transformations. A significant area of development is the direct asymmetric reductive amination (DARA) of ketones to produce chiral primary amines, which are valuable building blocks in the pharmaceutical industry. acs.orgdatapdf.com

The use of these catalysts in the synthesis of key intermediates for drug molecules highlights their practical utility. For instance, ruthenium-catalyzed DARA has been successfully applied to the synthesis of intermediates for drugs like sitagliptin. acs.org Furthermore, novel ruthenium catalysts are being developed for the DARA of more challenging substrates, such as α-alkoxy ketones. acs.org

The scope of these catalysts is also being extended to other carbon-carbon and carbon-heteroatom bond-forming reactions, demonstrating their versatility in constructing complex molecular architectures with high enantiopurity.

Green Chemistry and Sustainable Aspects of Ruthenium Catalysis

The principles of green chemistry are increasingly influencing the design and application of catalytic processes. Ruthenium-based catalysts like RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] offer several advantages in this context. Their high efficiency allows for low catalyst loadings, which minimizes the amount of precious metal required.

A key focus in sustainable catalysis is the use of environmentally benign reaction media. Research into performing asymmetric transfer hydrogenation in water using hydrophilic modifications of the catalyst ligands is a promising step towards greener processes. nih.gov The development of catalysts that are stable and active in air and moisture further contributes to the operational simplicity and sustainability of these reactions. acs.org

The direct nature of reactions like DARA, which avoids multiple protection and deprotection steps, enhances the atom economy and reduces waste generation, aligning with the core tenets of green chemistry.

Integration with Artificial Intelligence and Machine Learning for Catalyst Discovery and Optimization

The vast chemical space of potential ligands and reaction conditions presents a significant challenge for the traditional, intuition-driven discovery of new catalysts. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process.

By analyzing large datasets of catalyst structures and performance, ML models can identify complex structure-activity relationships and predict the efficacy of new, untested catalyst candidates. This data-driven approach can guide experimental efforts, focusing on the most promising avenues for catalyst development and optimization. While direct application of AI/ML to the specific catalyst is not yet widely reported, the broader field of ruthenium catalysis is beginning to see the impact of these technologies.

Broader Academic and Industrial Relevance for Chiral Fine Chemical Production

The demand for enantiomerically pure compounds, particularly in the pharmaceutical, agrochemical, and flavor and fragrance industries, continues to drive the development of efficient asymmetric catalysts. Ruthenium catalysts of the type RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] play a crucial role in meeting this demand.

Their ability to catalyze the synthesis of chiral amines, alcohols, and other valuable intermediates with high enantioselectivity makes them highly relevant for industrial-scale production. The large-scale synthesis of molecules like sacubitril, a component of the heart failure medication Entresto, involves an asymmetric hydrogenation step that relies on a ruthenium catalyst with a chiral bisphosphine ligand. wikipedia.org This highlights the real-world impact of this class of catalysts.

Ongoing academic research continues to expand the scope of these catalysts, uncovering new reactions and refining their performance. This symbiotic relationship between academic discovery and industrial application ensures that ruthenium-catalyzed asymmetric synthesis will remain a vibrant and impactful field for years to come.

Table of Compound Names

AbbreviationFull Name
(R)-dm-segphos(R)-(+)-5,5'-Bis(di(3,5-dimethylphenyl)phosphino)-4,4'-bi-1,3-benzodioxole
(R,R)-dpen(1R,2R)-(-)-1,2-Diphenylethylenediamine
RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]Dichloro[(R)-(+)-5,5'-bis(di(3,5-dimethylphenyl)phosphino)-4,4'-bi-1,3-benzodioxole][(1R,2R)-(-)-1,2-diphenylethylenediamine]ruthenium(II)
C3-TunePhosA class of tunable biaryl phosphine ligands
TsDPENN-Tosyl-1,2-diphenylethylenediamine
(R)-binap(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Q & A

Q. How should researchers design control experiments to distinguish between homogeneous and heterogeneous catalytic pathways?

  • Methodological Answer : Conduct mercury poisoning tests (Hg(0) inhibits heterogeneous catalysts). Compare reaction rates before/after catalyst filtration. Use dynamic light scattering (DLS) to detect nanoparticle formation. Kinetic profiles (e.g., induction periods) also indicate heterogeneous mechanisms .

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